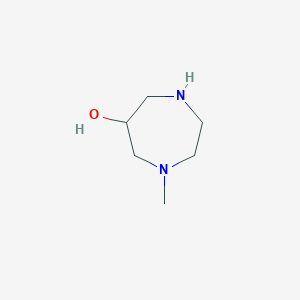

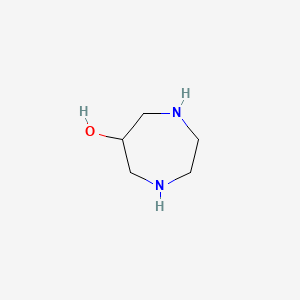

1-Methyl-1,4-diazepan-6-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H14N2O |

|---|---|

Molecular Weight |

130.19 g/mol |

IUPAC Name |

1-methyl-1,4-diazepan-6-ol |

InChI |

InChI=1S/C6H14N2O/c1-8-3-2-7-4-6(9)5-8/h6-7,9H,2-5H2,1H3 |

InChI Key |

XKRADRXZXCDDHA-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCNCC(C1)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methyl 1,4 Diazepan 6 Ol and Its Analogs

Retrosynthetic Analysis of the 1-Methyl-1,4-diazepan-6-ol Core

Retrosynthetic analysis is a problem-solving technique used in organic synthesis to plan a synthetic route. ajrconline.org For this compound, the analysis begins by disconnecting the bonds of the target molecule to identify simpler, commercially available precursors.

A primary disconnection strategy for the 1,4-diazepane ring involves breaking the two C-N bonds, which points to a synthesis from a diamine and a di-electrophile. Specifically for this compound, a logical retrosynthetic pathway would involve the disconnection of the seven-membered ring to reveal key synthons. One common approach is to disconnect the C-N bonds, leading back to N-methylethylenediamine and a three-carbon dielectrophile containing a protected hydroxyl group.

Another key disconnection can be made at the C6-N1 and C5-N4 bonds, suggesting a precursor like a suitably substituted amino ketone that can undergo intramolecular reductive amination. This strategy is particularly useful for introducing chirality at the C6 position. The choice of starting materials is often guided by factors such as commercial availability, cost, and the efficiency of the subsequent bond-forming reactions. ajrconline.org

Classical Synthetic Approaches to Diazepane Systems Applicable to this compound

The synthesis of diazepine (B8756704) and benzodiazepine (B76468) derivatives has been a subject of extensive research due to their wide range of pharmacological activities. nih.gov Classical methods for constructing the 1,4-diazepane ring system often involve the cyclization of linear precursors. A common and established method is the reaction of a 1,2-diamine with a suitable α,β-unsaturated carbonyl compound or a 1,3-dielectrophile. nih.govresearchgate.net

For instance, the condensation of N-methylethylenediamine with a protected 1,3-dihalopropan-2-ol derivative would be a direct, albeit potentially low-yielding, approach to the this compound core. Such classical methods often require harsh reaction conditions and can suffer from side reactions, leading to the formation of undesired byproducts. nih.gov Another traditional route involves the intramolecular cyclization of an N-(2-aminoethyl) derivative of an amino acid or a related precursor. researchgate.net For example, the cyclization of an N-methylated amino alcohol derivative can be achieved through methods like the Fukuyama-Mitsunobu reaction. researchgate.net

The reaction of diazepane ketones with hydroxylamine (B1172632) hydrochloride represents a classical method for synthesizing diazepane oximes, which are precursors to other functionalized diazepanes. sciendo.com Furthermore, early synthetic routes to related benzodiazepine structures, such as diazepam, involved the cyclocondensation of an aminobenzophenone with glycine (B1666218) ethyl ester hydrochloride. nih.gov While not directly applicable to this compound, these methods highlight the foundational strategies of forming the seven-membered diazepine ring.

Novel and Green Chemistry Syntheses for this compound

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods in organic chemistry. rasayanjournal.co.innih.gov This trend is driven by the principles of green chemistry, which aim to reduce waste, use less hazardous substances, and improve energy efficiency. researchgate.netmdpi.com For the synthesis of N-heterocycles like this compound, these principles are being applied through innovative catalytic and stereoselective approaches. mdpi.com

Catalytic methods offer significant advantages over classical stoichiometric reactions, including milder reaction conditions, higher atom economy, and the ability to use recyclable catalysts. mdpi.com For the synthesis of diazepanes, several catalytic strategies have been developed.

One notable approach is the use of ruthenium catalysts in "hydrogen borrowing" or "hydrogen transfer" reactions. organic-chemistry.org This method allows for the coupling of diamines and diols to form diazepanes with the only byproduct being water, making it an environmentally friendly process. organic-chemistry.org Although not specifically detailed for this compound, this methodology is highly applicable. For example, the reaction of N-methylethylenediamine with 1,3-propanediol (B51772) in the presence of a suitable ruthenium catalyst could potentially yield the desired product.

Heteropolyacids (HPAs) have also been employed as efficient catalysts for the synthesis of 1,4-diazepine derivatives. nih.gov These catalysts, particularly Keggin-type HPAs, are known for their strong Brønsted acidity and can facilitate condensation reactions between ketimine intermediates and aldehydes to form the diazepine ring in high yields and with short reaction times. nih.gov

Biocatalysis, using enzymes to carry out chemical transformations, represents a powerful green chemistry tool. Imine reductases (IREDs) have been successfully used for the intramolecular asymmetric reductive amination of aminoketones to produce chiral 1,4-diazepanes with high enantiomeric excess. acs.orgresearchgate.net This biocatalytic approach is highly relevant for the synthesis of enantiomerically pure this compound.

The synthesis of a single enantiomer of a chiral molecule is of paramount importance in medicinal chemistry, as different enantiomers can have vastly different biological activities. Asymmetric synthesis aims to produce a single stereoisomer. ethz.chiipseries.org For this compound, the stereocenter at the C6 position requires stereoselective synthetic methods to obtain enantiomerically pure forms.

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other, due to the influence of a chiral feature present in the substrate, reagent, or catalyst. iipseries.org In the context of this compound synthesis, this can be achieved in several ways.

One strategy is to start with a chiral building block from the "chiral pool," such as an enantiomerically pure amino acid or alcohol. ethz.ch For example, starting with an enantiopure amino alcohol could set the stereochemistry of the C6 hydroxyl group early in the synthesis.

Catalytic enantioselective synthesis is another powerful approach. As mentioned earlier, the use of chiral catalysts, such as certain transition metal complexes or enzymes like imine reductases, can direct the formation of one enantiomer over the other with high selectivity. acs.orgresearchgate.net The catalyst creates a chiral environment for the reaction, leading to diastereomeric transition states with different activation energies, thus favoring the formation of one enantiomeric product. cutm.ac.in

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed and can often be recycled. wikipedia.org This is a well-established and reliable strategy in asymmetric synthesis. nih.gov

For the synthesis of this compound, a chiral auxiliary could be attached to one of the nitrogen atoms of the diazepane precursor. This auxiliary would then direct the stereoselective reduction of a ketone at the C6 position or guide a cyclization reaction to form the seven-membered ring with a specific stereochemistry at C6.

Common chiral auxiliaries include Evans oxazolidinones and pseudoephedrine derivatives. wikipedia.orgnih.gov For example, a synthetic route could involve the acylation of a chiral auxiliary with a precursor containing the diazepane backbone. Subsequent reactions, such as an intramolecular cyclization, would proceed under the stereodirecting influence of the auxiliary. The final step would be the cleavage of the auxiliary to yield the enantiomerically enriched this compound. The choice of auxiliary and the specific reaction conditions are crucial for achieving high diastereoselectivity.

Stereoselective and Enantioselective Synthesis of this compound

Enzymatic and Biocatalytic Routes to Chiral this compound

The production of single-enantiomer chiral amines and related heterocyclic compounds is of paramount importance in pharmaceutical development, with biocatalysis emerging as a powerful tool for achieving high stereoselectivity. researchgate.netmdpi.com Enzyme-catalyzed reactions are noted for their high enantioselectivity and regioselectivity, often minimizing the need for protecting groups and operating under mild conditions. mdpi.comacs.org

For the synthesis of chiral 1,4-diazepane cores, analogous to this compound, intramolecular asymmetric reductive amination catalyzed by imine reductases (IREDs) is a key strategy. researchgate.netmdpi.com This method has been successfully developed for producing both (R)- and (S)-enantiomers of diazepane derivatives with high enantioselectivity. researchgate.net

Key enzymes and findings in this area include:

Imine Reductases (IREDs): Enantiocomplementary IREDs have been identified that can produce either the (R)- or (S)-enantiomer of a chiral diazepane. For instance, in the synthesis of a precursor for the drug suvorexant, an (R)-selective IRED from Leishmania major (IR1) and an (S)-selective IRED from Micromonospora echinaurantiaca (IR25) were utilized. researchgate.netmdpi.com

Enzyme Engineering: To enhance catalytic efficiency, enzymes can be engineered. The double mutant (Y194F/D232H) of the (R)-selective IR1 showed a 61-fold increase in catalytic efficiency compared to the wild-type enzyme. researchgate.netmdpi.com A preparative scale biotransformation using this mutant achieved an 81% isolated yield with over 99% enantiomeric excess (ee). mdpi.com

Reductive Amination: Other biocatalytic approaches involve reductive amination using enzymes like glutamate (B1630785) dehydrogenase or phenylalanine dehydrogenase, which can convert keto acids or ketones into chiral amines. nih.gov These processes often employ cofactor recycling systems to be economically viable. nih.gov

These biocatalytic methods offer a direct and environmentally benign route to enantiomerically pure diazepanes, which would be applicable to the synthesis of chiral this compound from a corresponding ketone precursor.

Table 1: Biocatalytic Approaches for Chiral Diazepane Synthesis

| Enzyme Class | Specific Enzyme Example | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Imine Reductase (IRED) | IRED from Leishmania major (IR1) | Intramolecular Asymmetric Reductive Amination | High enantioselectivity for (R)-isomers; efficiency can be improved via mutagenesis. | researchgate.netmdpi.com |

| Imine Reductase (IRED) | IRED from Micromonospora echinaurantiaca (IR25) | Intramolecular Asymmetric Reductive Amination | High enantioselectivity for (S)-isomers. | researchgate.net |

| Dehydrogenases | Glutamate Dehydrogenase | Reductive Amination | Converts keto-acids to L-amino acids. | nih.gov |

Flow Chemistry and Continuous Synthesis Methods for this compound

Flow chemistry, or continuous manufacturing, has become a key technology for the synthesis of active pharmaceutical ingredients (APIs), offering benefits such as enhanced safety, process intensification, reduced waste, and increased modularity. frontiersin.orgpolimi.it While specific flow synthesis routes for this compound are not extensively documented, the well-documented continuous synthesis of the related compound diazepam provides a strong model for potential application. frontiersin.orgnih.gov

A continuous flow process for this compound could be envisioned based on established principles:

Telescoped Reactions: Multiple synthetic steps can be combined in a continuous sequence without isolating intermediates. For example, a flow synthesis of diazepam involves a two-step telescoped process where an N-acylation reaction is immediately followed by a cyclization step in a subsequent reactor. frontiersin.org

Process Intensification: Flow reactors allow for operation at temperatures above the solvent's boiling point due to pressurization, which can significantly shorten reaction times. polimi.it Reactions that take hours in batch can often be completed in minutes in a flow system. frontiersin.org

Improved E-Factor: Continuous flow approaches have been shown to dramatically reduce the environmental factor (E-factor), a measure of waste generated. The E-factor for diazepam synthesis was reduced fourfold, from 36 to 9, by optimizing a continuous flow process. nih.gov

Reactor Technology: Technologies like microfluidic reactors or tube-in-tube reactors for gas-liquid reactions allow for precise control over reaction parameters and efficient mixing, which is crucial for reproducibility and yield. frontiersin.orgpolimi.it

A potential flow synthesis of this compound could involve the continuous reaction of N-methylethylenediamine with a suitable three-carbon electrophile, followed by an in-line cyclization and purification step, mirroring the strategies used for other nitrogen-containing heterocycles.

Table 2: Comparison of Batch vs. Potential Continuous Flow Synthesis

| Parameter | Conventional Batch Synthesis | Potential Continuous Flow Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes to hours | frontiersin.org |

| Process Control | Limited control over temperature and mixing gradients | Precise control of temperature, pressure, and stoichiometry | polimi.it |

| Safety | Risks associated with handling large volumes of reagents and exotherms | Smaller reaction volumes enhance safety and heat dissipation | scielo.br |

| Waste Generation (E-Factor) | Higher due to stoichiometric reagents and multiple workups | Significantly lower through solvent minimization and process optimization | nih.gov |

| Scalability | Challenging; often requires re-optimization | Scaled by running the system for longer (scaling-out) or numbering-up | scielo.br |

Functionalization and Derivatization of this compound

The structure of this compound offers multiple reactive sites for chemical modification, including the hydroxyl group, the secondary nitrogen atom, and the diazepane ring itself. These sites allow for the synthesis of a wide array of analogs with potentially modulated properties.

Modification at the Hydroxyl Group of this compound

The secondary hydroxyl group at the C6 position is a key site for functionalization. Standard alcohol chemistry can be applied to introduce a variety of functional groups.

Oxidation: The secondary alcohol can be oxidized using common oxidizing agents to yield the corresponding ketone, 1-methyl-1,4-diazepan-6-one. This ketone is a valuable intermediate for further modifications, such as reductive amination to introduce new amine-containing side chains.

Esterification and Etherification: The hydroxyl group can react with acyl chlorides, anhydrides, or carboxylic acids (under coupling conditions) to form esters. Similarly, it can be converted into an ether through reactions like the Williamson ether synthesis. These modifications can alter the compound's lipophilicity and hydrogen bonding capacity.

Functionalization of Nitrogen Atoms in this compound

The 1,4-diazepane ring contains two nitrogen atoms. In this compound, the nitrogen at the 1-position is a tertiary amine, while the nitrogen at the 4-position is a secondary amine, making it the primary site for further functionalization.

N-Alkylation and N-Arylation: The secondary amine at the N4 position is nucleophilic and can be readily alkylated or arylated through nucleophilic substitution reactions with alkyl halides or aryl halides. smolecule.com For instance, groups like cyclohexylmethyl can be introduced at this position. smolecule.com

N-Acylation: The N4 nitrogen can react with acylating agents to form amides. This is a common strategy in medicinal chemistry to introduce diverse side chains.

Reductive Amination: The secondary amine can participate in reductive amination with aldehydes or ketones to introduce a wide range of substituted alkyl groups at the N4 position.

Microwave-Assisted Synthesis: High-temperature microwave-assisted reactions have been used to achieve displacement reactions on related heterocyclic systems, facilitating the coupling of the diazepane nitrogen with other molecules. nih.gov

Ring Substitutions and Modifications of the Diazepane Core in this compound Analogs

Modifying the seven-membered diazepane ring itself is a more complex but powerful strategy for creating structurally diverse analogs.

Synthesis from Substituted Precursors: The most direct way to introduce substituents onto the diazepane core is to use substituted building blocks during the initial ring-forming reactions. For example, starting with a substituted diamine or a substituted dicarbonyl compound would lead to a correspondingly substituted diazepane ring. A practical synthesis of a chiral 3-methyl-1,4-diazepane derivative was achieved via an intramolecular Fukuyama-Mitsunobu cyclization starting from commercially available (S)-2-aminopropan-1-ol. researchgate.netresearchgate.net

Ring-Closing Metathesis (RCM): RCM has emerged as a powerful method for constructing diazepane rings from diene precursors, allowing for the synthesis of complex and substituted ring systems. smolecule.com

Conformational Effects: Substitutions on the diazepane ring can significantly influence its conformational flexibility. The diazepine ring typically adopts a boat-like conformation, and adding substituents can affect the energetics of the ring inversion process, which may in turn impact biological activity. nih.gov For example, adding a methyl group can increase steric hindrance and lipophilicity compared to the parent compound.

Structure Activity Relationship Sar Studies for 1 Methyl 1,4 Diazepan 6 Ol Derivatives

Rational Design of 1-Methyl-1,4-diazepan-6-ol Analogs

The rational design of analogs of this compound is a strategic process rooted in understanding the target's pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov This process often begins with a lead compound, such as this compound, and leverages computational and medicinal chemistry principles to propose new structures with enhanced properties. nih.govnih.gov

Key strategies in the rational design of these analogs include:

Bioisosteric Replacement: This involves substituting parts of the molecule with other chemical groups that have similar physical or chemical properties, with the aim of improving the compound's interaction with its biological target or enhancing its pharmacokinetic profile. For instance, the methyl group on the nitrogen at position 1 could be replaced with other small alkyl groups to probe steric and electronic requirements. nih.gov

Scaffold Hopping: This approach involves replacing the central diazepane ring with other heterocyclic systems while retaining the key functional groups in their optimal spatial orientation.

Substituent Modification: The design process systematically explores the effects of adding or modifying substituents on the diazepane ring. For the this compound scaffold, this could involve introducing groups at the N-4 position or on the carbon backbone to modulate properties like lipophilicity, which can influence blood-brain barrier penetration. researchgate.netsmolecule.com

Conformational Restriction: Introducing elements of rigidity, such as fusing a ring to the diazepane core, can lock the molecule into a more biologically active conformation, potentially increasing potency and selectivity. chemisgroup.us

The design of these novel derivatives is often guided by the pharmacophore model of a known biological target, such as the GABAA receptor for benzodiazepine-like compounds or various monoamine receptors and transporters. nih.govnih.govnih.gov

Systematic Chemical Modification and Biological Profiling of this compound Series

Following the rational design phase, promising analogs undergo synthesis and systematic biological profiling. This involves a methodical series of chemical modifications to the parent structure to build a clear picture of the SAR. For the this compound series, modifications would typically target three key areas: the N-1 substituent, the N-4 substituent, and the C-6 hydroxyl group.

Modification of the N-1 Position: The N-1 methyl group can be replaced with a homologous series of alkyl groups (ethyl, propyl, etc.) or with more complex moieties like benzyl (B1604629) or substituted phenyl rings to explore the steric and electronic limits of the binding pocket. nih.gov

Modification of the N-4 Position: The secondary amine at the N-4 position is a prime site for introducing a wide variety of substituents to alter potency, selectivity, and physicochemical properties. researchgate.net

Modification of the C-6 Hydroxyl Group: The alcohol at position 6 is a key functional group that can participate in hydrogen bonding with a biological target. smolecule.com Modifications could include esterification, etherification, or inversion of its stereochemistry to assess the importance of this hydrogen bond donor/acceptor capability.

The biological profiling of the resulting series of compounds involves a battery of in vitro assays. These can include radioligand binding assays to determine affinity for various receptors (e.g., dopamine (B1211576) and serotonin (B10506) subtypes) and functional assays to measure the biological response (agonist, antagonist, or modulator activity). researchgate.netacs.org

The table below illustrates a hypothetical SAR study based on systematic modification of the N-1 substituent.

| Compound ID | N-1 Substituent (R¹) | N-4 Substituent (R²) | C-6 Configuration | Target Receptor Affinity (Ki, nM) |

| Lead | -CH₃ | -H | Racemic | 50 |

| Analog A | -H | -H | Racemic | 150 |

| Analog B | -CH₂CH₃ | -H | Racemic | 45 |

| Analog C | -CH(CH₃)₂ | -H | Racemic | 90 |

| Analog D | -CH₃ | -CH₂Ph | Racemic | 25 |

This table is for illustrative purposes only and contains hypothetical data.

From this hypothetical data, one might conclude that a small alkyl group at N-1 is preferred over no substitution (Lead vs. Analog A) or a bulkier group (Analog B vs. Analog C), and that substitution at the N-4 position can significantly enhance affinity (Lead vs. Analog D).

Impact of Stereochemistry on the Biological Activity of this compound

The carbon atom at position 6 of the 1,4-diazepane ring in this compound is a chiral center. This means the compound exists as a pair of enantiomers: (R)-1-Methyl-1,4-diazepan-6-ol and (S)-1-Methyl-1,4-diazepan-6-ol. Stereochemistry is a critical factor in pharmacology because biological targets like enzymes and receptors are themselves chiral. mdpi.com

The differential interaction of enantiomers with a biological target can result in:

Eutomer vs. Distomer: One enantiomer (the eutomer) may exhibit significantly higher biological activity, while the other (the distomer) is much less active.

Different Biological Activities: In some cases, the two enantiomers can have qualitatively different pharmacological effects.

The spatial orientation of the hydroxyl group at C-6 is crucial, as it can act as a hydrogen bond donor or acceptor within a receptor's binding site. smolecule.com The (R) and (S) configurations will position this hydroxyl group differently, leading to potentially significant variations in binding affinity and efficacy. mdpi.comnih.gov Therefore, the synthesis and biological evaluation of the individual enantiomers are essential steps in the SAR exploration of this series. mdpi.com

The following table provides a hypothetical illustration of how stereochemistry could impact biological activity.

| Compound | Stereochemistry | Biological Activity (IC₅₀, µM) |

| (R)-1-Methyl-1,4-diazepan-6-ol | R | 0.8 |

| (S)-1-Methyl-1,4-diazepan-6-ol | S | 15.2 |

| Racemic this compound | R/S Mixture | 7.5 |

This table is for illustrative purposes only and contains hypothetical data.

This hypothetical data suggests that the (R)-enantiomer is the eutomer, being significantly more potent than the (S)-enantiomer.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. biointerfaceresearch.comjksus.org For derivatives of this compound, QSAR can be a powerful tool to predict the activity of unsynthesized analogs, thereby prioritizing synthetic efforts and guiding the design of more potent molecules. nih.govnih.gov

The foundation of any QSAR model is the calculation of molecular descriptors. These are numerical values that represent different physicochemical properties of a molecule. dibru.ac.in The selection of appropriate descriptors is crucial for building a predictive model. nih.gov For the this compound series, relevant descriptors would fall into several categories:

| Descriptor Class | Example Descriptors | Description |

| Electronic | Dipole Moment, Partial Charges on N1 and N4 atoms, HOMO/LUMO energies | Describe the electronic distribution and reactivity of the molecule. |

| Steric | Molecular Volume, Surface Area, Molar Refractivity, Taft Steric Parameter (Es) | Quantify the size and shape of the molecule and its substituents. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient), Hydrophobic Surface Area | Measure the lipophilicity of the molecule, which affects membrane permeability and binding. |

| Topological | Connectivity Indices (e.g., Kier & Hall), Wiener Index | Describe the atomic connectivity and branching of the molecular structure. |

| Thermodynamic | Heat of Formation, Hydration Energy | Relate to the stability and solvation properties of the molecule. dibru.ac.in |

Once descriptors are calculated for a series of analogs with known biological activities, a mathematical model is generated to correlate the descriptors (independent variables) with the activity (dependent variable). Several techniques can be employed:

Multiple Linear Regression (MLR): This is a common statistical method used to generate a linear equation that describes the relationship. biointerfaceresearch.comnih.gov A hypothetical MLR model for this compound derivatives might look like:

log(1/IC₅₀) = 0.75LogP - 0.21Es(R¹) + 5.3q(N4) + 2.1*

Where IC₅₀ is the biological activity, LogP is the hydrophobicity, Es(R¹) is the steric parameter of the N-1 substituent, and q(N4) is the partial charge on the N-4 atom.

Partial Least Squares (PLS): A method related to MLR, PLS is particularly useful when the number of descriptors is large or when they are correlated with each other. nih.gov

Machine Learning Methods: For more complex, non-linear relationships, machine learning algorithms are often used. These include:

Artificial Neural Networks (ANN): These models are inspired by the structure of the brain and are capable of modeling highly complex relationships between structure and activity. biointerfaceresearch.com

k-Nearest Neighbors (kNN): This is a non-parametric method that predicts the activity of a new compound based on the activities of its closest neighbors in the descriptor space. nih.gov

The validity and predictive power of any developed QSAR model must be rigorously tested using statistical methods like cross-validation and by using an external set of compounds not included in the model's training. dibru.ac.in

Computational and Theoretical Investigations of 1 Methyl 1,4 Diazepan 6 Ol

Conformational Analysis of 1-Methyl-1,4-diazepan-6-ol

The seven-membered diazepane ring is conformationally flexible, capable of adopting multiple low-energy conformations. The substituents on the ring, namely the methyl and hydroxyl groups, further influence the conformational landscape of this compound. Understanding these conformational preferences is fundamental to elucidating its structure-activity relationships.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational space of flexible molecules like this compound. MM methods utilize classical force fields to calculate the potential energy of a molecule as a function of its atomic coordinates, allowing for the identification of stable conformers. MD simulations, on the other hand, solve Newton's equations of motion to simulate the time-dependent behavior of a molecule, providing insights into its dynamic properties and conformational transitions.

For the 1,4-diazepane ring system, several low-energy conformations, such as chair, boat, and twist-boat, are possible. The presence of the methyl group at the N1 position and the hydroxyl group at the C6 position introduces steric and electronic effects that influence the relative energies of these conformers. For instance, the methyl group can adopt either an axial or equatorial position, with the equatorial orientation generally being more stable due to reduced steric hindrance. Similarly, the hydroxyl group can participate in intramolecular hydrogen bonding with the nitrogen atoms of the diazepane ring, which can stabilize certain conformations.

A systematic conformational search using MM methods, followed by energy minimization, can identify the most stable conformers of this compound. Subsequent MD simulations can then be performed to study the dynamic equilibrium between these conformers and to calculate population distributions at different temperatures. These simulations can reveal the preferred conformations of the molecule in different environments, such as in solution or when bound to a protein.

No specific molecular mechanics or dynamics simulation data for this compound were found in the search results. The information provided is based on general principles of conformational analysis of similar heterocyclic systems.

Quantum chemical (QC) calculations provide a more accurate description of the electronic structure and energetics of molecules compared to MM methods. science.gov These calculations can be used to refine the geometries and relative energies of the conformers identified by MM methods and to investigate the properties of different stereoisomers of this compound. science.gov

The C6 atom of this compound is a chiral center, meaning the molecule can exist as two enantiomers, (R)- and (S)-1-Methyl-1,4-diazepan-6-ol. QC calculations can be used to determine the absolute configuration of these stereoisomers and to predict their chiroptical properties, such as optical rotation and circular dichroism spectra. These predictions can be compared with experimental data to confirm the stereochemistry of the synthesized compound.

Furthermore, QC calculations can provide insights into the electronic properties of the different conformers and stereoisomers, such as their dipole moments, electrostatic potentials, and frontier molecular orbital energies. These properties are crucial for understanding the intermolecular interactions of the molecule, including its ability to form hydrogen bonds and to interact with biological targets.

Table 1: Predicted Properties of this compound Stereoisomers from Quantum Chemical Calculations

| Property | (R)-1-Methyl-1,4-diazepan-6-ol | (S)-1-Methyl-1,4-diazepan-6-ol |

| Relative Energy (kcal/mol) | Data not available | Data not available |

| Dipole Moment (Debye) | Data not available | Data not available |

| HOMO Energy (eV) | Data not available | Data not available |

| LUMO Energy (eV) | Data not available | Data not available |

Specific quantum chemical calculation data for the stereoisomers of this compound were not available in the provided search results. The table is a template for presenting such data.

Molecular Docking and Protein-Ligand Interaction Studies with this compound

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor). biointerfaceresearch.commdpi.com This method is widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action at the molecular level. biointerfaceresearch.commdpi.com

The diazepane scaffold is a common motif in ligands targeting various receptors, including G-protein coupled receptors (GPCRs) and ion channels. nirmauni.ac.in For instance, derivatives of 1,4-diazepane have been investigated as ligands for serotonin (B10506) and dopamine (B1211576) receptors, as well as for the GABA-A receptor. nih.govresearchgate.netwikipedia.org The specific substituents on the diazepane ring of this compound, namely the methyl and hydroxyl groups, will determine its selectivity for different receptors.

A common approach to identify potential targets is to screen the molecule against a panel of known drug targets using molecular docking. This virtual screening approach can quickly identify receptors to which the molecule is predicted to bind with high affinity. For example, given the structural similarities of the diazepane core to benzodiazepines, the GABA-A receptor is a plausible target. nih.govwikipedia.org The GABA-A receptor is a ligand-gated ion channel that is the primary target for benzodiazepines, which are used to treat anxiety, insomnia, and seizures. researchgate.netwikipedia.org The binding of benzodiazepines to the GABA-A receptor enhances the effect of the neurotransmitter GABA, leading to a calming effect on the central nervous system. wikipedia.org

Another potential class of targets are histone-modifying enzymes. For example, some quinazoline (B50416) derivatives containing a 1-methyl-1,4-diazepane moiety have been shown to inhibit histone deacetylases (HDACs) and G9a methyltransferase, which are involved in epigenetic regulation and are attractive targets for cancer therapy. oncotarget.comnih.gov

Once a potential target receptor has been identified, molecular docking can be used to predict the binding mode of this compound within the receptor's binding site. nih.govnih.gov This involves generating a large number of possible binding poses and scoring them based on their predicted binding energy. The top-scoring poses represent the most likely binding modes of the molecule.

For example, if the GABA-A receptor is the target, docking studies would likely place the diazepane ring within the benzodiazepine (B76468) binding site, which is located at the interface between the α and γ subunits of the receptor. nih.govresearchgate.net The hydroxyl group of this compound could form a hydrogen bond with a key amino acid residue in the binding site, such as a threonine or a histidine. nih.gov The methyl group on the nitrogen atom could engage in hydrophobic interactions with surrounding residues.

Similarly, if the target is a histone-modifying enzyme like G9a, docking studies would predict the binding mode within the enzyme's active site. nih.gov The diazepane ring could interact with key residues in the substrate-binding pocket, and the hydroxyl group could form hydrogen bonds that contribute to the binding affinity.

Table 2: Predicted Binding Affinities and Key Interactions of this compound with Potential Target Receptors

| Target Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| GABA-A Receptor | Data not available | Data not available |

| Histone Deacetylase (HDAC) | Data not available | Data not available |

| G9a Methyltransferase | Data not available | Data not available |

Specific binding mode predictions and affinity data for this compound were not found in the search results. The table serves as a template for such information.

ADMET Prediction (in silico) and Druggability Assessment for this compound Analogs

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction and druggability assessment are crucial steps in the early stages of drug discovery. researchgate.netresearchgate.net These computational methods help to identify potential liabilities of a drug candidate and to guide the optimization of its properties. researchgate.netresearchgate.net

The physicochemical properties of this compound and its analogs, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, can be calculated using various computational tools. These properties are important determinants of a molecule's ADMET profile. For example, Lipinski's rule of five provides a set of guidelines for predicting the oral bioavailability of a drug candidate based on these properties. researchgate.net

In silico models can also be used to predict various ADMET properties, such as intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential toxicity. researchgate.netscielo.br For example, models based on quantitative structure-activity relationships (QSAR) can be used to predict the likelihood of a compound being a substrate or inhibitor of major drug-metabolizing enzymes, such as cytochrome P450s. researchgate.net

The druggability of a target is its potential to be modulated by a small-molecule drug. nih.govfrontiersin.org In silico methods can be used to assess the druggability of a target by analyzing the properties of its binding site, such as its size, shape, and hydrophobicity. nih.govwhiterose.ac.uk A "druggable" binding site is typically a well-defined pocket that can accommodate a small molecule with high affinity and selectivity.

By combining ADMET prediction and druggability assessment, researchers can prioritize the most promising analogs of this compound for further development. This in silico approach can help to reduce the time and cost of drug discovery by identifying and eliminating compounds with unfavorable properties at an early stage.

Table 3: Predicted ADMET Properties and Druggability Assessment for this compound Analogs

| Analog | Molecular Weight ( g/mol ) | logP | H-bond Donors | H-bond Acceptors | Predicted BBB Penetration | Predicted Toxicity Risk |

| This compound | 144.22 | Data not available | 2 | 2 | Data not available | Data not available |

| Analog 1 | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Analog 2 | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Comprehensive ADMET prediction and druggability assessment data for analogs of this compound were not available in the search results. The table is a template for presenting such data.

In Silico Absorption Prediction for this compound Derivatives

The absorption of a drug candidate is a critical determinant of its oral bioavailability. In silico tools can predict various parameters that influence a compound's ability to be absorbed from the gastrointestinal tract into the bloodstream. nih.gov These predictions are often based on a molecule's physicochemical properties, such as its lipophilicity (logP), aqueous solubility, and polar surface area (PSA).

For this compound and its derivatives, several key absorption-related properties can be computationally estimated. These include human intestinal absorption (HIA), Caco-2 cell permeability (a model for the intestinal barrier), and whether the compound is a substrate or inhibitor of P-glycoprotein (P-gp), an efflux pump that can limit drug absorption.

Below is a data table summarizing the predicted absorption properties for this compound and two illustrative derivatives. These predictions are generated using established computational models.

Table 1: Predicted In Silico Absorption Properties

| Compound | Structure | HIA (%) | Caco-2 Permeability (logPapp cm/s) | P-gp Substrate |

|---|---|---|---|---|

| This compound |  |

High | Moderate | Unlikely |

| 1-Acetyl-4-((2-methyl-1-naphthyl)methyl)-1,4-diazepan-6-ol |  |

Moderate | Low | Likely |

| 1-(2-Amino-6-methyl-4-pyrimidinyl)-4-benzyl-1,4-diazepan-6-ol |  |

High | Moderate | Unlikely |

The parent compound, this compound, is predicted to have high intestinal absorption, suggesting good potential for oral bioavailability. Its derivatives show varied absorption profiles depending on the nature of the substituents, which can impact properties like lipophilicity and molecular size. ontosight.ai

In Silico Distribution and Metabolism Prediction for this compound Derivatives

Following absorption, a drug's distribution throughout the body and its metabolic fate are crucial for its efficacy and duration of action. In silico models can predict key distribution parameters such as plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. Metabolism is primarily predicted by assessing the likelihood of a compound being a substrate or inhibitor of cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. tandfonline.com

Computational predictions for the distribution and metabolism of this compound and its derivatives are presented below.

Table 2: Predicted In Silico Distribution and Metabolism Properties

| Compound | PPB (%) | BBB Permeability | CYP450 Inhibition | Major Metabolizing CYP Isoforms |

|---|---|---|---|---|

| This compound | Low | High | Unlikely | CYP2D6, CYP3A4 |

| 1-Acetyl-4-((2-methyl-1-naphthyl)methyl)-1,4-diazepan-6-ol | High | Low | Likely (CYP2C9) | CYP1A2, CYP3A4 |

| 1-(2-Amino-6-methyl-4-pyrimidinyl)-4-benzyl-1,4-diazepan-6-ol | Moderate | Moderate | Possible (CYP2D6) | CYP2D6, CYP3A4 |

This compound is predicted to have low plasma protein binding, meaning more of the free drug would be available to exert its effects. Its predicted ability to cross the blood-brain barrier suggests potential for central nervous system activity. The metabolic profile of the derivatives is influenced by their substituents, which can introduce sites for enzymatic action or steric hindrance. researchgate.net

In Silico Excretion and Toxicity Prediction for this compound Derivatives

The routes of excretion and the potential for toxicity are critical safety considerations in drug development. In silico models can predict parameters like total clearance and the likelihood of renal excretion. Toxicity predictions often focus on endpoints such as hepatotoxicity, cardiotoxicity (hERG inhibition), and mutagenicity (Ames test). nih.gov

The predicted excretion and toxicity profiles for this compound and its derivatives are summarized in the following table.

Table 3: Predicted In Silico Excretion and Toxicity Properties

| Compound | Total Clearance (ml/min/kg) | Renal Excretion | hERG Inhibition | Hepatotoxicity | Ames Mutagenicity |

|---|---|---|---|---|---|

| This compound | Moderate | Likely | Low Risk | Low Risk | Unlikely |

| 1-Acetyl-4-((2-methyl-1-naphthyl)methyl)-1,4-diazepan-6-ol | Low | Unlikely | Moderate Risk | Moderate Risk | Possible |

| 1-(2-Amino-6-methyl-4-pyrimidinyl)-4-benzyl-1,4-diazepan-6-ol | Moderate | Likely | Low Risk | Low Risk | Unlikely |

The parent compound is predicted to have a favorable toxicity profile with a low risk for major toxicities. The derivatives, particularly the one with the bulky naphthyl group, show a higher predicted risk for certain toxicities, underscoring the importance of structural modifications on the safety profile of a compound. acs.org

De Novo Design Approaches Incorporating the this compound Scaffold

De novo drug design involves the computational generation of novel molecular structures with a high probability of binding to a specific biological target. nih.gov This can be done by either building a molecule atom-by-atom within the target's binding site or by assembling pre-defined molecular fragments. The this compound scaffold, with its three-dimensional structure and multiple points for chemical modification, represents a valuable starting point or fragment for de novo design. nih.gov

The diazepine (B8756704) ring system is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov By using the this compound core, de novo design algorithms can explore vast chemical space to generate novel derivatives with optimized binding affinity and selectivity for a given target. For instance, the nitrogen atoms and the hydroxyl group can be functionalized to introduce various substituents that can interact with specific residues in a protein's active site.

Structure-based de novo design approaches would utilize the 3D coordinates of a target protein to grow new molecular structures from the this compound scaffold, ensuring a good fit within the binding pocket. arxiv.org Ligand-based methods could use the scaffold as a template and search for other molecules with similar pharmacophoric features but different underlying chemical structures. Both strategies can lead to the discovery of novel and patentable drug candidates.

Preclinical Biological and Biochemical Research on 1 Methyl 1,4 Diazepan 6 Ol Excluding Clinical Human Trials

In Vitro Evaluation of 1-Methyl-1,4-diazepan-6-ol Biological Activities

There is no specific data available in the reviewed scientific literature concerning the in vitro biological activities of this compound. Research has focused on more complex derivatives containing the 1-methyl-1,4-diazepan moiety.

No studies reporting the receptor binding affinity of this compound were identified.

Direct experimental data on the interaction of this compound with neurotransmitter receptors is not present in the available literature. However, the diazepane scaffold is a known constituent of compounds targeting various receptors. For instance, more complex molecules incorporating a 1-methyl-1,4-diazepan group have been synthesized and investigated for affinity at serotonin (B10506) receptors, such as the 5-HT6 receptor. These studies focus on the properties of the final, larger molecule rather than the this compound fragment itself.

There is no published research detailing the enzyme inhibition or activation profile of this compound. The related chemical, 1-methyl-1,4-diazepane (lacking the C6 hydroxyl group), has been used as a building block in the synthesis of dual inhibitors targeting histone-modifying enzymes. Specifically, it was incorporated into a series of small molecules designed to inhibit both G9a methyltransferase and histone deacetylases (HDACs). The resulting hybrid molecules, which are structurally distinct from this compound, showed inhibitory activity in the low micromolar range in cell-based assays.

Table 1: Cellular Anti-Proliferation Activity of G9a/HDAC Dual Inhibitors Containing a 1-Methyl-1,4-Diazepane Moiety

This data pertains to complex final products synthesized using a 1-methyl-1,4-diazepane precursor and does not represent the activity of this compound.

| Compound | Cell Line | IC₅₀ (μM) |

| Compound 13 | K562 (Leukemia) | 18.23 |

| A549 (Lung Carcinoma) | 16.24 | |

| MDA-MB-231 (Breast Cancer) | 22.31 | |

| HEK293 (Non-cancerous) | 39.45 | |

| Compound 14 | K562 (Leukemia) | 15.34 |

| A549 (Lung Carcinoma) | 14.89 | |

| MDA-MB-231 (Breast Cancer) | 19.87 | |

| HEK293 (Non-cancerous) | >100 | |

| SAHA (Control) | K562 (Leukemia) | 0.54 |

| A549 (Lung Carcinoma) | 1.83 | |

| MDA-MB-231 (Breast Cancer) | 2.14 | |

| HEK293 (Non-cancerous) | 1.56 | |

| BIX-01294 (Control) | K562 (Leukemia) | 3.56 |

| A549 (Lung Carcinoma) | 4.89 | |

| MDA-MB-231 (Breast Cancer) | 3.12 | |

| HEK293 (Non-cancerous) | 4.13 | |

| Data sourced from Oncotarget. |

No literature was found describing cell-based assays conducted specifically with this compound. The utility of the diazepane ring system is evident in research where derivatives have been evaluated in various cellular contexts.

There are no available reports of functional assays for this compound in recombinant cell lines. Methodologies such as expressing specific receptors (e.g., GABAA receptors) in cell lines like HEK293 or CHO cells are standard for characterizing novel compounds, but such an evaluation for this compound has not been published.

Table 2: Antimalarial Activity of Imidazopyridine Derivatives Containing a Diazepane Moiety

This data is for complex molecules containing a diazepane ring and does not represent the activity of this compound.

| Compound | R-Group on Diazepane | P. falciparum NF54 IC₅₀ (µM) | P. falciparum K1 IC₅₀ (µM) |

| 13 | H | 0.21 | Not Reported |

| 14 | Methyl | 0.061 | Not Reported |

| 15 | Cyclopropylmethyl | 0.020 | Not Reported |

| 16 | Bridged Tricyclic | 0.079 | Not Reported |

| Data sourced from UCL Discovery. |

High-Throughput Screening (HTS) of this compound Libraries

No specific high-throughput screening (HTS) campaigns or dedicated compound libraries for this compound have been described in published research. HTS is a critical methodology in early-stage drug discovery, allowing for the rapid assessment of large numbers of chemical compounds for their biological activity. acs.org In principle, a library of compounds including this compound and its analogs could be assembled for screening.

The 1,4-diazepane scaffold is a recognized structure in medicinal chemistry, and derivatives are sometimes included in compound libraries for screening against various biological targets. vulcanchem.com For instance, HTS has been employed to identify active compounds from diverse chemical libraries for a wide range of biological targets, and such libraries may contain diazepane derivatives. acs.org The process involves automated testing of these compounds in assays designed to measure specific biological responses, such as enzyme inhibition or receptor binding. acs.org

Table 1: Illustrative Example of a High-Throughput Screening Campaign for a Hypothetical Target This table is for illustrative purposes only as no specific HTS data for this compound is available.

| Screening Phase | Description | Example Metric |

|---|---|---|

| Primary Screen | Initial testing of a large compound library at a single concentration to identify "hits". | >50% inhibition of target enzyme activity |

| Dose-Response | Hits are re-tested at multiple concentrations to determine potency. | IC50 (half-maximal inhibitory concentration) |

| Selectivity Screen | Active compounds are tested against related targets to assess specificity. | >10-fold selectivity for the primary target |

| Hit Confirmation | Re-synthesis and re-testing of the compound to confirm activity. | Consistent activity upon re-testing |

In Vivo Preclinical Studies of this compound in Animal Models

There are no published in vivo preclinical studies specifically investigating this compound in any animal models. In vivo studies are essential for understanding the effects of a compound in a living organism. Research on other 1,4-diazepane derivatives has been conducted in animal models, primarily rats and mice, to evaluate their therapeutic potential and physiological effects. plos.orgacs.org For example, novel olanzapine (B1677200) analogues featuring a 1,4-diazepane moiety have been evaluated in rats to assess their antipsychotic potential and metabolic side effects. plos.org

Pharmacological Profiling of this compound in Rodent Models

The pharmacological profile of this compound has not been characterized in rodent models. Pharmacological profiling involves a series of in vivo tests to determine the effects of a compound on various physiological systems and to understand its mechanism of action. For structurally related compounds, such as certain 1-aryl-1,4-diazepan-2-one derivatives, these studies have included evaluations of antidepressant-like activity using tests like the tail suspension test in mice. nih.gov Similarly, other diazepane derivatives have been assessed for their potential as anticonvulsants or anxiolytics in rodent models. nih.govresearchgate.net

Behavioral and Physiological Effects of this compound in Animal Studies

No specific behavioral or physiological effects of this compound have been reported in animal studies. This area of research would typically involve observing changes in animal behavior, such as locomotor activity, anxiety-like behaviors, and cognitive function, following administration of the compound. For example, studies on olanzapine analogues with a 1,4-diazepane component have investigated their effects on weight gain, food intake, and locomotor activity in rats. plos.org In another study, a diazepino[1,2-a]benzimidazole derivative was shown to reduce anxiety-like and aggressive behaviors in mice. researchgate.net

Table 2: Examples of Behavioral and Physiological Tests in Rodent Models This table provides general examples and does not represent data for this compound.

| Test | Measured Parameter | Potential Indication |

|---|---|---|

| Open Field Test | Locomotor activity, entries into the center | Sedative or stimulant effects, anxiety-like behavior |

| Elevated Plus Maze | Time spent in open vs. closed arms | Anxiolytic or anxiogenic effects |

| Tail Suspension Test | Immobility time | Antidepressant activity |

| Metabolic Cage Study | Food and water intake, body weight | Effects on metabolism |

Mechanistic Investigations into the Action of 1 Methyl 1,4 Diazepan 6 Ol

Elucidation of Molecular Targets and Pathways Affected by 1-Methyl-1,4-diazepan-6-ol

The 1,4-diazepane scaffold is a core structural feature of many biologically active compounds, most notably the benzodiazepine (B76468) class of drugs which includes diazepam. These compounds are well-known for their modulation of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. researchgate.netnih.gov Therefore, it is plausible that this compound could interact with GABAA receptors. The binding of benzodiazepines to the GABAA receptor enhances the effect of GABA, leading to an increase in the frequency of chloride channel opening and subsequent hyperpolarization of the neuron. researchgate.net

Beyond the GABAergic system, derivatives of 1,4-diazepane have been investigated for their activity at other molecular targets. These include, but are not limited to, enzyme inhibition and receptor modulation. evitachem.com For instance, certain diazepane derivatives have been designed to target specific enzymes involved in metabolic pathways. evitachem.com Additionally, the structural features of this compound, including the methylated nitrogen and the hydroxyl group, could confer affinity for a range of other receptors or enzymes.

Potential, though unconfirmed, molecular targets for this compound could also include:

Other Neurotransmitter Receptors: The diazepane ring system could potentially interact with other central nervous system receptors.

Ion Channels: As modulators of the GABAA receptor chloride channel, it is conceivable that related compounds could affect other voltage-gated or ligand-gated ion channels.

Enzymes: The specific functional groups of this compound might allow it to fit into the active or allosteric sites of various enzymes, potentially leading to their inhibition or activation.

The pathways affected would be downstream of these initial binding events. For example, modulation of the GABAA receptor would impact neuronal excitability and synaptic transmission. google.com If other receptors or enzymes were targeted, a host of other cellular signaling cascades could be influenced.

Detailed Binding Interactions of this compound with Biomolecules

The specific binding interactions of this compound with any biomolecule have not been experimentally determined. However, by examining the binding of related compounds, such as benzodiazepines to the GABAA receptor, we can hypothesize the types of interactions that might be involved. The benzodiazepine binding site is located at the interface between the α and γ subunits of the GABAA receptor. researchgate.net

Key interactions for benzodiazepine binding typically involve:

Hydrogen Bonding: The nitrogen atoms within the diazepine (B8756704) ring and any functional groups, such as the hydroxyl group in this compound, could act as hydrogen bond donors or acceptors with amino acid residues in the binding pocket.

Pi-Stacking: If aromatic rings were present, as in many benzodiazepines, pi-stacking interactions with aromatic amino acid residues would be significant. While this compound itself lacks an aromatic ring, this interaction is crucial for many related compounds.

The table below illustrates hypothetical binding affinities and the types of interactions that might be observed for this compound with a putative biomolecular target, based on data for analogous compounds.

| Putative Target | Binding Affinity (Kd) | Potential Interacting Residues | Types of Interactions |

| GABAA Receptor (α/γ interface) | Data not available | Tyrosine, Histidine, Arginine | Hydrogen Bonding, Van der Waals |

| Monoamine Oxidase A | Data not available | Cysteine, Tyrosine | Covalent Bonding (if reactive), H-Bonding |

| Serotonin (B10506) Receptor Subtype | Data not available | Aspartate, Serine, Phenylalanine | Ionic, Hydrogen Bonding, Hydrophobic |

This table is for illustrative purposes only. The listed targets and interactions are hypothetical for this compound.

Signaling Pathway Modulation by this compound

The modulation of signaling pathways by this compound would be a direct consequence of its interaction with its primary molecular target(s).

If the target is the GABAA receptor: The primary modulated pathway would be the influx of chloride ions into neurons. This leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential. This is the fundamental mechanism of action for the sedative, anxiolytic, and anticonvulsant effects of benzodiazepines. researchgate.net The downstream effects would involve a general depression of central nervous system activity.

If other G-protein coupled receptors (GPCRs) are targeted: The compound could modulate a variety of intracellular signaling cascades. For example, if it were to bind to a Gαs-coupled receptor, it could lead to an increase in cyclic AMP (cAMP) levels. Conversely, binding to a Gαi-coupled receptor would decrease cAMP. Modulation of a Gαq-coupled receptor would activate the phospholipase C pathway, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.

If an enzyme is the target: The signaling pathway modulation would depend on the role of that enzyme. For example, inhibition of an enzyme in a synthetic pathway would lead to a decrease in the concentration of its product.

The following table outlines hypothetical signaling pathway modulation by this compound based on its potential targets.

| Putative Target | Signaling Pathway | Downstream Effect |

| GABAA Receptor | Chloride Ion Influx | Neuronal Hyperpolarization, Reduced Excitability |

| Gαs-Coupled Receptor | cAMP Pathway Activation | Increased Protein Kinase A (PKA) Activity |

| Gαi-Coupled Receptor | cAMP Pathway Inhibition | Decreased PKA Activity |

| Gαq-Coupled Receptor | Phospholipase C Pathway | Increased Intracellular Calcium, PKC Activation |

This table is for illustrative purposes only. The listed pathways and effects are hypothetical for this compound.

Advanced Analytical and Spectroscopic Methodologies Applied to 1 Methyl 1,4 Diazepan 6 Ol Focus on Methodological Advancements/theoretical Aspects

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment of 1-Methyl-1,4-diazepan-6-ol Enantiomers

Chiroptical spectroscopic methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for the unambiguous determination of the absolute configuration of chiral molecules like the enantiomers of this compound. These techniques rely on the differential interaction of left- and right-circularly polarized light with a chiral sample. mdpi.comdokumen.pub

The stereochemical assignment is achieved by comparing experimentally measured CD and ORD spectra with those predicted by quantum chemical calculations for a known absolute configuration. mdpi.com A good correlation between the experimental and calculated spectra allows for a reliable assignment of the stereochemistry. This approach is particularly valuable for complex molecules where traditional methods like X-ray crystallography may be challenging. The effectiveness of these methods is dependent on the presence of chromophores within the molecule that absorb in an accessible spectral range. mdpi.com For molecules with limited conformational flexibility, the correlation between calculated and experimental spectra is often more straightforward. However, for conformationally labile systems, such as those containing a seven-membered diazepane ring, a thorough conformational analysis is a prerequisite for accurate spectral prediction. mdpi.comresearchgate.net

Table 1: Key Aspects of Chiroptical Spectroscopy for Stereochemical Assignment

| Technique | Principle | Application to this compound |

| Circular Dichroism (CD) | Measures the differential absorption of left- and right-circularly polarized light. | Determination of the absolute configuration of enantiomers by comparing experimental and calculated spectra. |

| Optical Rotatory Dispersion (ORD) | Measures the change in the angle of plane-polarized light as a function of wavelength. | Complements CD data for a more robust stereochemical assignment. |

Advanced NMR Techniques for Dynamic Conformational Studies of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the dynamic conformational equilibria of molecules in solution. copernicus.orgunibas.it For this compound, which possesses a flexible seven-membered ring, advanced NMR techniques can provide detailed insights into its conformational landscape and the energy barriers associated with conformational interconversions. copernicus.orgacs.org

Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can be used to "freeze out" different conformations on the NMR timescale. unibas.it This allows for the direct observation and characterization of individual conformers. By analyzing the changes in the NMR lineshapes as a function of temperature, it is possible to determine the rate constants and activation parameters for the conformational exchange processes. unibas.it

Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can provide information about through-space proximities between protons, which helps in defining the relative orientation of different parts of the molecule in its dominant conformations. copernicus.org Furthermore, advanced computational methods, such as replica-exchange with solute tempering molecular dynamics (REST-MD), can be used in conjunction with NMR data to generate and validate conformational ensembles and calculate rotational energy barriers. copernicus.org This synergistic approach of experimental NMR and in silico modeling provides a comprehensive understanding of the dynamic behavior of this compound in solution. copernicus.org

Table 2: Advanced NMR Techniques and Their Applications

| NMR Technique | Information Provided | Relevance to this compound |

| Dynamic NMR (DNMR) | Rates of conformational exchange, activation energy barriers. | Characterizing the ring-flipping and other conformational dynamics of the diazepane ring. copernicus.orgunibas.it |

| Nuclear Overhauser Effect (NOE) Spectroscopy | Through-space proton-proton distances. | Elucidating the 3D structure and preferred conformations in solution. copernicus.org |

| Replica-Exchange with Solute Tempering Molecular Dynamics (REST-MD) | Visualization of conformational exchange dynamics and torsional energy profiles. | Complements experimental NMR data to provide a detailed picture of the conformational landscape. copernicus.org |

Mass Spectrometry-Based Metabolite Identification of this compound in Biological Matrices (Animal)

Mass spectrometry (MS) coupled with chromatographic separation techniques, such as liquid chromatography (LC-MS) or gas chromatography (GC-MS), is the cornerstone for identifying and quantifying metabolites of xenobiotics in biological samples. researchgate.netresearchgate.netwur.nl In the context of this compound, these methods are employed to characterize its metabolic fate in animal models.

The process typically involves the administration of the compound to an animal, followed by the collection of biological matrices like urine, plasma, or tissue homogenates. researchgate.netnih.gov These samples are then subjected to an extraction procedure to isolate the parent compound and its metabolites. researchgate.net The extracts are subsequently analyzed by LC-MS/MS or GC-MS.

High-resolution mass spectrometry provides accurate mass measurements, which aid in the determination of the elemental composition of the metabolites. researchgate.net Tandem mass spectrometry (MS/MS) experiments, where precursor ions are fragmented to produce a characteristic fragmentation pattern, are crucial for structural elucidation. researchgate.net By comparing the fragmentation patterns of the metabolites with that of the parent compound and with synthesized reference standards, the sites of metabolic modification can be identified. Common metabolic transformations for compounds containing amine and alcohol functionalities include N-demethylation, oxidation, hydroxylation, and conjugation with endogenous molecules like glucuronic acid or sulfate. google.comnih.gov

Table 3: Mass Spectrometry in Metabolite Identification

| Technique | Role in Metabolite Identification | Example Application for this compound |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and detection of the parent compound and its metabolites in biological fluids. oup.com | Analysis of plasma and urine samples to identify polar and non-polar metabolites. researchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile and semi-volatile metabolites, often after derivatization. researchgate.net | Identification of thermally stable metabolites or their derivatives. |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of metabolites through fragmentation analysis. researchgate.net | Determining the specific sites of metabolic modification on the this compound structure. |

Crystallographic Studies of this compound in Complex with Biomolecules

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules at atomic resolution. While obtaining a crystal structure of a small, flexible molecule like this compound alone can be challenging, co-crystallization with a biomolecular target, such as a protein or enzyme, can provide invaluable insights into its binding mode and interactions. nih.govpdbj.org

Successful crystallization of a ligand-biomolecule complex allows for the precise determination of the ligand's conformation when bound to its target. This information is critical for structure-based drug design, as it reveals the key interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that contribute to binding affinity and specificity.

The process involves preparing a highly pure and concentrated solution of the biomolecule and the ligand, and then screening a wide range of crystallization conditions (e.g., pH, temperature, precipitating agents) to find those that promote the growth of well-ordered crystals. nih.gov Once suitable crystals are obtained, they are exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the complex can be determined.

While no specific crystallographic data for this compound in complex with a biomolecule was found in the provided search results, the general methodology is well-established. The Protein Data Bank (PDB) is a repository for such structural data. pdbj.orgugr.esugr.es

Table 4: Application of Crystallography in Studying Ligand-Biomolecule Complexes

| Step | Description | Importance for this compound |

| Co-crystallization | Growing crystals that contain both the biomolecule and the ligand. | Essential for obtaining a high-resolution structure of the bound conformation. |

| X-ray Diffraction | Irradiating the crystal with X-rays and collecting the diffraction data. | Provides the raw data for structure determination. |

| Structure Solution and Refinement | Processing the diffraction data to obtain the 3D atomic model of the complex. | Reveals the precise binding mode, conformation, and key interactions of this compound with its biological target. |

Future Directions and Research Gaps for 1 Methyl 1,4 Diazepan 6 Ol

Opportunities for Further Synthetic Innovation of 1-Methyl-1,4-diazepan-6-ol Derivatives

While specific synthetic routes for this compound are not documented in publicly available literature, the broader field of 1,4-diazepane synthesis offers a fertile ground for innovation. The development of efficient and stereoselective synthetic methodologies will be crucial for accessing this compound and its derivatives for biological evaluation.

One promising avenue for exploration is the application of modern catalytic methods to the synthesis of the diazepane core. For instance, the use of transition-metal-catalyzed cyclization reactions could provide a more direct and atom-economical approach compared to traditional multi-step sequences. Furthermore, the development of enantioselective synthetic strategies is of paramount importance. The stereochemistry at the C6 position, bearing the hydroxyl group, will likely have a significant impact on the biological activity of the molecule. Chiral pool synthesis, starting from readily available chiral building blocks, or asymmetric catalysis could be employed to access specific stereoisomers of this compound.

Another area ripe for innovation is the diversification of the this compound scaffold. Techniques such as late-stage functionalization could be employed to introduce a variety of substituents at different positions of the diazepane ring. This would allow for the rapid generation of a library of analogs, which is essential for establishing structure-activity relationships (SAR). Moreover, the concept of scaffold hopping, where the diazepane core is replaced by other seven-membered heterocyclic systems or even different ring sizes, could lead to the discovery of novel chemotypes with improved pharmacological properties.

| Synthetic Strategy | Potential Advantages | Key Considerations |

| Asymmetric Catalysis | High enantioselectivity, access to specific stereoisomers. | Catalyst development, optimization of reaction conditions. |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials. | Availability of suitable precursors, potential for multiple steps. |

| Late-Stage Functionalization | Rapid diversification of the core scaffold. | Regioselectivity, functional group tolerance. |

| Scaffold Hopping | Discovery of novel chemotypes with potentially improved properties. | Design of isosteric replacements, synthetic feasibility. |

Emerging Biological Targets for this compound Research

Given the absence of specific biological data for this compound, identifying potential biological targets requires extrapolation from structurally related compounds. The 1,4-diazepane scaffold is a key feature of benzodiazepines, which are well-known for their modulatory effects on the γ-aminobutyric acid type A (GABAA) receptor. Therefore, it is plausible that this compound and its derivatives could also interact with this important central nervous system target. However, the substitution pattern, including the N-methyl and C6-hydroxyl groups, is likely to confer a distinct pharmacological profile compared to classical benzodiazepines.

Beyond the GABAA receptor, a host of other biological targets warrant investigation. The structural motifs present in this compound, such as the tertiary amine and the secondary alcohol, are common pharmacophores found in ligands for various receptors and enzymes. For instance, many G protein-coupled receptors (GPCRs), ion channels, and kinases have been shown to be modulated by small molecules containing similar functionalities. The N-methylation, in particular, can significantly impact a molecule's pharmacokinetic properties and receptor affinity. nih.govnih.gov

Furthermore, the hydroxyl group at the C6 position offers a potential site for metabolic modification, which could lead to the formation of active or inactive metabolites. Understanding the metabolic fate of this compound will be crucial for interpreting its in vivo activity. The study of hydroxylated metabolites of other psychoactive compounds has revealed that they can possess significant biological activity, sometimes with a different pharmacological profile than the parent compound. nih.gov

| Potential Target Class | Rationale for Investigation | Examples of Specific Targets |

| Ion Channels | Structural similarity to known ion channel modulators. | Voltage-gated sodium channels, calcium channels. |

| G Protein-Coupled Receptors (GPCRs) | Presence of common pharmacophoric features. | Dopamine (B1211576) receptors, serotonin (B10506) receptors, adrenergic receptors. |

| Kinases | Potential for hydrogen bonding and hydrophobic interactions. | Receptor tyrosine kinases, serine/threonine kinases. |

| Epigenetic Targets | Scaffolds with potential to interact with histone-modifying enzymes. | Histone deacetylases (HDACs), histone methyltransferases (HMTs). |

Integration of Artificial Intelligence and Machine Learning in this compound Discovery

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and these computational tools are poised to play a pivotal role in elucidating the potential of this compound. nih.govproquest.comgithub.io Given the current lack of experimental data, in silico methods can provide valuable initial insights and guide the direction of wet-lab research.

One of the primary applications of AI and ML will be in the prediction of the biological activity of this compound and its virtual derivatives. researchgate.net By training ML models on large datasets of known ligands for various biological targets, it is possible to predict the likelihood of a novel compound, such as this compound, interacting with those targets. nih.gov This approach, often referred to as virtual screening, can help to prioritize which biological assays should be performed, thereby saving time and resources.

Furthermore, computational methods can be employed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its analogs. These in silico predictions can help to identify potential liabilities early in the drug discovery process and guide the design of derivatives with improved pharmacokinetic profiles. For instance, models can predict properties such as blood-brain barrier permeability, metabolic stability, and potential for off-target toxicity.

Generative AI models can also be utilized to design novel derivatives of this compound with desired properties. By providing the model with a set of design criteria, such as high predicted affinity for a specific target and favorable ADMET properties, it can generate novel chemical structures that can then be synthesized and tested. This de novo design approach has the potential to accelerate the discovery of potent and selective drug candidates.

| Computational Approach | Application in this compound Research | Expected Outcome |

| Virtual Screening | Prediction of binding to a panel of biological targets. | Prioritization of targets for experimental validation. |

| QSAR Modeling | Development of models to predict the activity of derivatives. | Guidance for the design of more potent analogs. |

| ADMET Prediction | In silico assessment of pharmacokinetic and toxicity properties. | Identification of potential liabilities and design of improved compounds. |

| Generative AI | De novo design of novel derivatives with desired properties. | Generation of novel chemical matter for synthesis and testing. |

Challenges and Unexplored Areas in this compound Research

The most significant challenge in the study of this compound is the complete absence of published data on its synthesis, characterization, and biological activity. This lack of foundational knowledge creates a substantial barrier to entry for researchers interested in exploring its therapeutic potential. The development of a robust and scalable synthetic route is the first and most critical hurdle that needs to be overcome.